molecular formula C24H21ClN2O2 B12889838 2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide CAS No. 590395-88-3

2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

Cat. No.: B12889838
CAS No.: 590395-88-3
M. Wt: 404.9 g/mol
InChI Key: VOUFAONHIOXNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group and a benzoxazole moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a suitable carboxylic acid derivative, such as 2,4-dimethylbenzoic acid, under acidic conditions.

    Chlorophenyl Acetylation: The 4-chlorophenyl group is introduced via an acetylation reaction using 4-chloroaniline and acetic anhydride.

    Coupling Reaction: The final step involves coupling the benzoxazole derivative with the chlorophenyl acetylated intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: Similar structure but lacks the methyl group on the phenyl ring.

    2-(4-chlorophenyl)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide: Similar structure but lacks the dimethyl groups on the benzoxazole ring.

Uniqueness

The presence of both the chlorophenyl and benzoxazole groups, along with the specific methyl substitutions, makes 2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide unique

Properties

CAS No.

590395-88-3

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C24H21ClN2O2/c1-14-11-15(2)23-21(12-14)27-24(29-23)19-5-4-6-20(16(19)3)26-22(28)13-17-7-9-18(25)10-8-17/h4-12H,13H2,1-3H3,(H,26,28)

InChI Key

VOUFAONHIOXNGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.